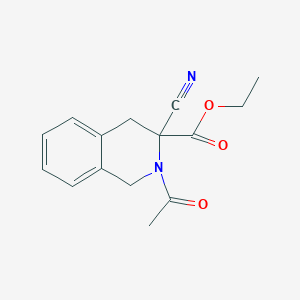
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a cyano group, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyanoacetyl derivative with an appropriate amine can lead to the formation of the tetrahydroisoquinoline core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically be optimized for yield and purity, involving precise control of temperature, pressure, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
科学研究应用
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
相似化合物的比较
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydroisoquinoline, 2-methyl-3-cyano-1,2,3,4-tetrahydroisoquinoline, and 2-acetyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Uniqueness: The presence of both acetyl and cyano groups in this compound makes it unique, providing distinct reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
7403-59-0 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
ethyl 2-acetyl-3-cyano-1,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-14(19)15(10-16)8-12-6-4-5-7-13(12)9-17(15)11(2)18/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
JVTLOIPMODEIGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC2=CC=CC=C2CN1C(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
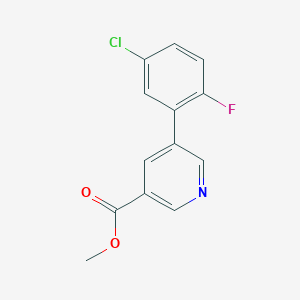
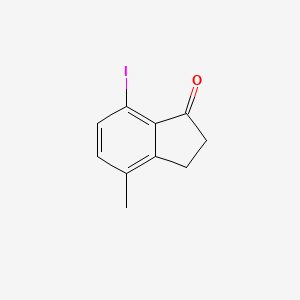
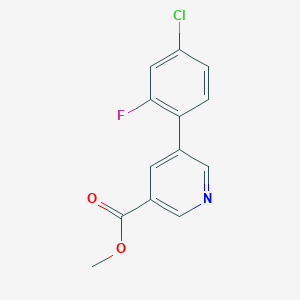
![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)
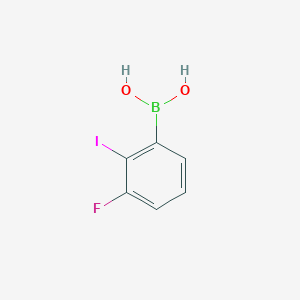
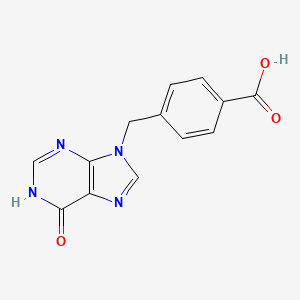
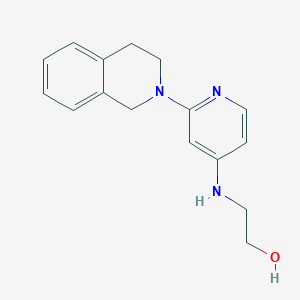
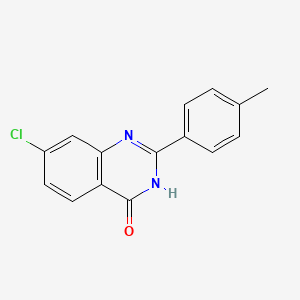
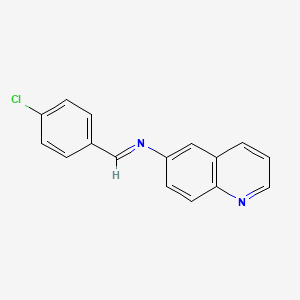

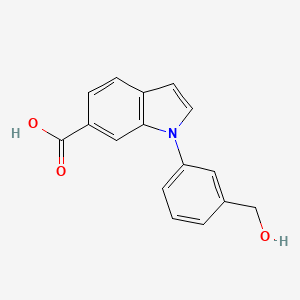
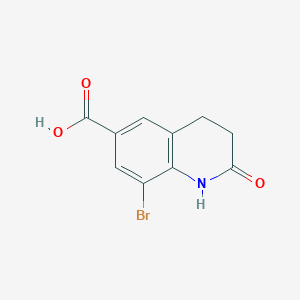
![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
